molecular formula C14H15F3N2O4S B2417091 N-(3-(3-methylisoxazol-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034385-24-3

N-(3-(3-methylisoxazol-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2417091
CAS No.: 2034385-24-3
M. Wt: 364.34
InChI Key: KGQGZEWKAYMDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(3-methylisoxazol-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a trifluoromethoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-methylisoxazol-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the isoxazole ring. The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide. The resulting isoxazole intermediate is then subjected to further functionalization to introduce the propyl chain and the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and choice of solvents and catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-methylisoxazol-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The trifluoromethoxy and benzenesulfonamide groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3-(3-methylisoxazol-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound may be used in the production of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-(3-methylisoxazol-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and benzenesulfonamide group are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The trifluoromethoxy group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylisoxazol-5-yl)acetamide
  • N-methyl-N’-(3-methylisoxazol-5-yl)benzenecarboximidamide
  • N-(5-methylisoxazol-3-yl)malonamide

Uniqueness

N-(3-(3-methylisoxazol-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O4S/c1-10-9-12(23-19-10)3-2-8-18-24(20,21)13-6-4-11(5-7-13)22-14(15,16)17/h4-7,9,18H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQGZEWKAYMDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.